Tert-butyl Piperazine-2-carboxylate physicochemical properties
Tert-butyl Piperazine-2-carboxylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl Piperazine-2-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of key chemical building blocks is paramount for successful and efficient research and development. Tert-butyl piperazine-2-carboxylate, a versatile heterocyclic compound, is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, combining a piperazine ring, a carboxylic acid ester, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable scaffold in medicinal chemistry.
This technical guide provides an in-depth analysis of the core physicochemical properties of Tert-butyl piperazine-2-carboxylate, offering both theoretical insights and practical experimental protocols. The information presented herein is intended to empower researchers to make informed decisions in their experimental designs, from reaction optimization to the development of analytical methods and the prediction of pharmacokinetic properties.
Core Physicochemical Data
A summary of the key physicochemical properties of Tert-butyl piperazine-2-carboxylate is presented in the table below. These values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Chem-Impex[2] |
| Melting Point | 231-239 °C | Sigma-Aldrich |
| Calculated logP | 0.1 | PubChem[1] |
| pKa (Predicted) | 7.25 (amine) | ChemicalBook[3] |
| CAS Number | 146398-94-9 | PubChem[1] |
Structural and Stereochemical Aspects
Tert-butyl piperazine-2-carboxylate possesses a chiral center at the C2 position of the piperazine ring. This chirality is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The molecule is commercially available as a racemate and as individual enantiomers. The Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making it a versatile synthetic intermediate.[2]
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. Tert-butyl piperazine-2-carboxylate has one basic nitrogen atom (the secondary amine) and the tert-butoxycarbonyl group is attached to the other nitrogen. The predicted pKa of the secondary amine is approximately 7.25.[3]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of Tert-butyl piperazine-2-carboxylate and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).
-
Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the titration curve.
Caption: Ionization states of the secondary amine in Tert-butyl piperazine-2-carboxylate.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often required for optimal drug efficacy. The calculated XLogP3 value for Tert-butyl piperazine-2-carboxylate is 0.1.[1]
Experimental Determination of logP: Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Step-by-Step Protocol:
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Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Partitioning: Add a known amount of Tert-butyl piperazine-2-carboxylate to a mixture of the two phases in a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).
Caption: Workflow for the experimental determination of logP.
Solubility
Experimental Determination of Solubility: Equilibrium Solubility Method
The equilibrium solubility method is a common technique to determine the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid Tert-butyl piperazine-2-carboxylate to a vial containing a known volume of the solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, filter or centrifuge the suspension to separate the undissolved solid.
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of Tert-butyl piperazine-2-carboxylate is expected to show a characteristic singlet for the nine protons of the tert-butyl group at around 1.45 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The NH proton of the secondary amine would likely appear as a broad singlet.[5]
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¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the ester around 170 ppm. The carbons of the piperazine ring would appear in the 40-60 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Tert-butyl piperazine-2-carboxylate would exhibit characteristic absorption bands:
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N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.[6]
-
C=O stretch: A strong absorption band around 1740 cm⁻¹ for the ester carbonyl and another strong band around 1690 cm⁻¹ for the carbamate carbonyl.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Tert-butyl piperazine-2-carboxylate, the molecular ion peak [M]+• would be observed at m/z 186. The mass spectrum would also likely show a prominent peak at m/z 130, corresponding to the loss of the tert-butyl group, and a peak at m/z 57 corresponding to the tert-butyl cation.[7]
Synthesis and Reactivity
Tert-butyl piperazine-2-carboxylate is typically synthesized from piperazine-2-carboxylic acid through the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[5]
Caption: General synthetic scheme for Tert-butyl piperazine-2-carboxylate.
The Boc group makes the adjacent nitrogen atom less nucleophilic and allows for selective reactions at the unprotected secondary amine. This free amine can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, making this molecule a valuable building block for creating diverse chemical libraries for drug discovery.[2]
Conclusion
The physicochemical properties of Tert-butyl piperazine-2-carboxylate, including its pKa, logP, solubility, and spectroscopic characteristics, are critical for its effective application in research and drug development. This in-depth technical guide provides a comprehensive overview of these properties and the experimental methodologies for their determination. A thorough understanding of these parameters will undoubtedly facilitate the rational design and synthesis of novel piperazine-based therapeutic agents.
References
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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PubChem. (n.d.). Tert-butyl Piperazine-2-carboxylate. [Link]
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Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]
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PubChem. (n.d.). 1-Boc-piperazine-2-carboxylic acid. [Link]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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